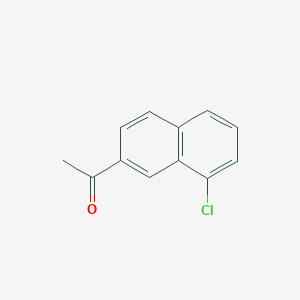
1-(8-Chloro-2-naphthalenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Chloro-2-naphthalenyl)ethanone is an organic compound with the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol . It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 8th position and an ethanone group at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-(8-Chloro-2-naphthalenyl)ethanone typically involves the chlorination of 2-naphthalenyl ethanone. One common method includes the use of aluminum chloride (AlCl3) as a catalyst in the presence of chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 8th position of the naphthalene ring . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(8-Chloro-2-naphthalenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(8-Chloro-2-naphthalenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(8-Chloro-2-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The chlorine atom and ethanone group play crucial roles in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-(8-Chloro-2-naphthalenyl)ethanone can be compared with other similar compounds, such as:
1-(1-Naphthalenyl)ethanone: Lacks the chlorine atom, resulting in different chemical and biological properties.
1-(6-Methoxy-2-naphthalenyl)ethanone: Contains a methoxy group instead of a chlorine atom, leading to variations in reactivity and applications.
Tetramethyl acetyloctahydronaphthalenes: These compounds have a more complex structure and are used primarily as fragrance ingredients.
Propiedades
Número CAS |
73399-89-0 |
|---|---|
Fórmula molecular |
C12H9ClO |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
1-(8-chloronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9ClO/c1-8(14)10-6-5-9-3-2-4-12(13)11(9)7-10/h2-7H,1H3 |
Clave InChI |
ZLBIWDXQTMXFFK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=CC=C2Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


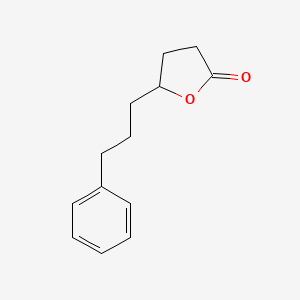
![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
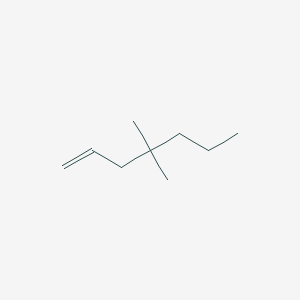
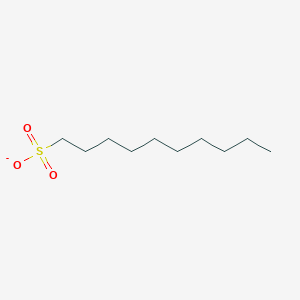
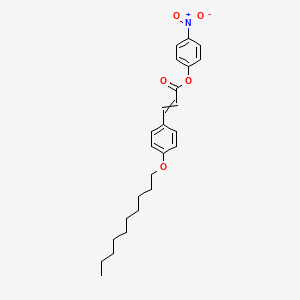
![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)

![1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14150615.png)
![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)


